Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate
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Overview
Description
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Preparation Methods
The synthesis of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base like triethylamine and proceed through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Chemical Reactions Analysis
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can undergo various chemical reactions:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents or organolithium compounds.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring system and exhibit a wide range of biological activities.
Cyclopentapyrazine derivatives: These compounds are structurally related and are known for their flavor properties in food chemistry.
Indole derivatives: Although structurally different, indole derivatives also exhibit significant biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-4-6-5-11-3-2-7(6)9(8)12/h2-3,5,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXRPEMDMDZDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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